2-((5-Bromothiophen-2-yl)methyl)pyrrolidine 2-((5-Bromothiophen-2-yl)methyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476676
InChI: InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)6-7-2-1-5-11-7/h3-4,7,11H,1-2,5-6H2
SMILES:
Molecular Formula: C9H12BrNS
Molecular Weight: 246.17 g/mol

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine

CAS No.:

Cat. No.: VC20476676

Molecular Formula: C9H12BrNS

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine -

Specification

Molecular Formula C9H12BrNS
Molecular Weight 246.17 g/mol
IUPAC Name 2-[(5-bromothiophen-2-yl)methyl]pyrrolidine
Standard InChI InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)6-7-2-1-5-11-7/h3-4,7,11H,1-2,5-6H2
Standard InChI Key FNHJZJRJJPZFEZ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CC2=CC=C(S2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C4H9N\text{C}_4\text{H}_9\text{N}) attached to a 5-bromothiophene group via a methylene bridge. The bromine atom at the 5-position of the thiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. The IUPAC name, 2-[(5-bromothiophen-2-yl)methyl]pyrrolidine, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC9H12BrNS\text{C}_9\text{H}_{12}\text{BrNS}
Molecular Weight246.17 g/mol
Canonical SMILESC1CC(NC1)CC2=CC=C(S2)Br
InChI KeyFNHJZJRJJPZFEZ-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Pyrrolidine protons: Resonances between δ\delta 2.6–4.0 ppm, corresponding to the methylene and methine groups.

  • Thiophene protons: Aromatic signals at δ\delta 6.8–7.2 ppm, with deshielding due to the electron-withdrawing bromine atom .
    Infrared (IR) spectra show stretches for N–H (\sim3311 cm1^{-1}) and C–Br (\sim560 cm1^{-1}).

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-thiopheneboronic acid and a pyrrolidine-derived halide. Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate the formation of the carbon-carbon bond between the heterocycles. Optimized conditions (80°C, 12 hours) yield 75–85% purity, with column chromatography required for further refinement .

Continuous Flow Reactor Optimization

Industrial production leverages continuous flow reactors to enhance scalability and reduce byproducts. A 2024 study demonstrated a 92% yield under flow conditions (residence time: 8 minutes; temperature: 100°C), highlighting superior efficiency compared to batch processes. Key advantages include:

  • Reduced solvent waste (30% less than batch methods).

  • Consistent product quality (relative standard deviation < 2%).

Research Techniques and Computational Modeling

Molecular Docking Studies

Docking into the ATP-binding pocket of EGFR kinase (PDB: 1M17) predicted a binding affinity of –8.2 kcal/mol, with hydrogen bonds formed between the pyrrolidine nitrogen and Met793. Such simulations guide the design of derivatives with improved target specificity.

Pharmacokinetic Profiling

In silico ADMET predictions using SwissADME indicate:

  • High gastrointestinal absorption (95% probability).

  • Blood-brain barrier permeability (log BB: 0.3).

  • Moderate hepatic metabolism via CYP3A4.

Structural Analogues and Comparative Analysis

Analogues with Modified Thiophene Moieties

  • 5-Chlorothiophene derivative: Higher lipophilicity (clogP: 3.1 vs. 2.8) but reduced solubility .

  • Unsubstituted thiophene: Lower antibacterial activity (MIC: >128 µg/mL), underscoring bromine’s role in target engagement.

Pyrrolidine Ring Substitutions

  • N-Methylpyrrolidine: Eliminates hydrogen-bonding capacity, abolishing kinase inhibition .

  • Spiropyrrolidine derivatives: Enhanced conformational rigidity improves binding to G-protein-coupled receptors .

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